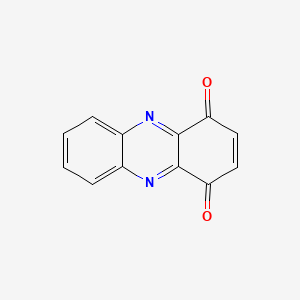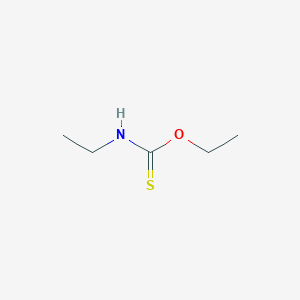![molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1](/img/structure/B14004326.png)
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile
Uniqueness
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.
Propriétés
Numéro CAS |
40620-39-1 |
|---|---|
Formule moléculaire |
C10H7BrN4 |
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3 |
Clé InChI |
MWSUEFXXWXJQHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


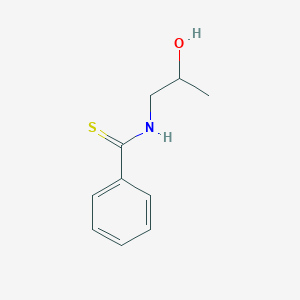
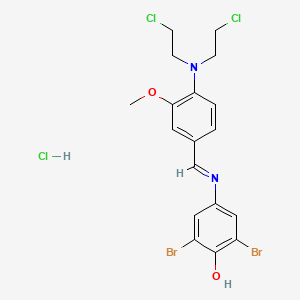
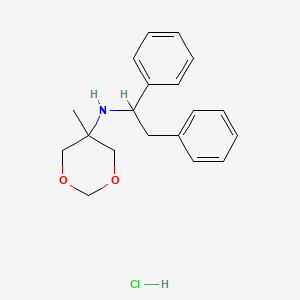
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
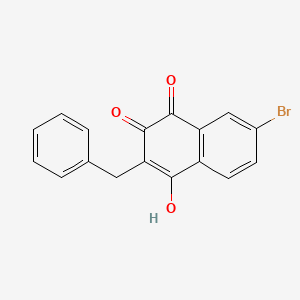
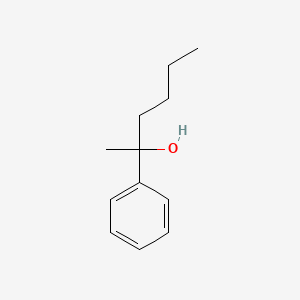
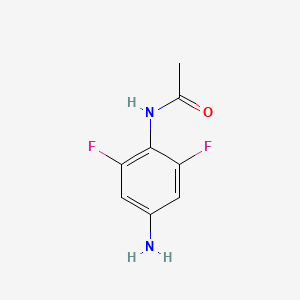
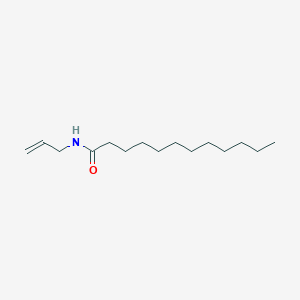
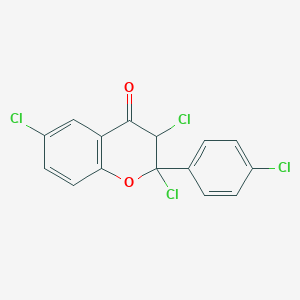
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
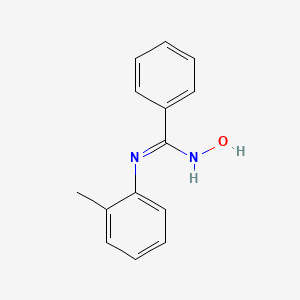
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
